2-(Bromomethyl)-1,4-difluorobenzene

Catalog No.
S708370
CAS No.
85117-99-3
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1,4-difluorobenzene

CAS Number

85117-99-3

Product Name

2-(Bromomethyl)-1,4-difluorobenzene

IUPAC Name

2-(bromomethyl)-1,4-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2

InChI Key

ONWGSWNHQZYCFK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CBr)F

Synonyms

2-(Bromomethyl)-1,4-difluorobenzene; 1-Bromomethyl-2,5-difluorobenzene; 3,6-Difluorobenzyl Bromide; α-Bromo-2,5-difluorotoluene

Canonical SMILES

C1=CC(=C(C=C1F)CBr)F

The exact mass of the compound 2-(Bromomethyl)-1,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Bromomethyl)-1,4-difluorobenzene is a fluorinated aromatic building block used to introduce the 2,5-difluorobenzyl moiety into target molecules. This specific structural unit is frequently employed in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and lipophilicity. As a benzylic bromide, it serves as a reactive electrophile for C-alkylation of various nucleophiles, making it a staple precursor in the synthesis of kinase inhibitors, receptor antagonists, and specialized agrochemicals. [REFS-1, REFS-2]

Substitution with positional isomers (e.g., 2,4- or 3,4-difluorobenzyl bromide) or alternative halides (e.g., 2-(chloromethyl)-1,4-difluorobenzene) is often not viable due to significant performance trade-offs. The specific 2,5-difluoro substitution pattern creates a unique electronic and steric environment that directly impacts molecular interactions and, consequently, the biological potency of the final active compound. [1] Furthermore, as a benzylic bromide, this reagent offers a higher intrinsic reactivity compared to its chloromethyl analog, which can be critical for achieving desired reaction kinetics and yields under specific process conditions.

Superior Potency in RIP1 Kinase Inhibition via 2,5-Difluoro Substitution

In the development of inhibitors for Receptor-Interacting Protein 1 (RIP1) kinase, a key target for inflammatory diseases, the choice of fluorination pattern on the N-benzyl group was critical for potency. An inhibitor synthesized using 2-(bromomethyl)-1,4-difluorobenzene to install the 2,5-difluorobenzyl group (compound 24) exhibited an EC50 of 36 nM. In a direct comparison within the same study, the analog made with the 2,4-difluoro isomer (compound 23) was over 17 times less potent. [1]

Evidence DimensionInhibitor Potency (Cellular Necrosis Assay)
Target Compound Data36 nM (EC50) for the final compound containing the 2,5-difluorobenzyl moiety
Comparator Or Baseline626 nM (EC50) for the final compound containing the 2,4-difluorobenzyl isomer
Quantified Difference17.4-fold higher potency
ConditionsTNF-α induced cellular necrosis inhibition assay in FADD-deficient Jurkat cells.

This demonstrates that the specific 2,5-difluoro substitution pattern is a key driver of potency, making this precursor essential for maximizing the biological activity of the final drug candidate.

Enhanced Binding Affinity to CRTH2 Receptor over Other Fluorinated Isomers

During the optimization of antagonists for the CRTH2 receptor, a target for asthma and allergic inflammation, SAR studies revealed a clear advantage for the 2,5-difluorobenzyl group. The derivative incorporating this moiety (compound 67) demonstrated a binding affinity (Ki) of 8.5 nM. This was more than twice as potent as the analog made from the 3,4-difluoro isomer (18 nM) and nearly three times as potent as the one from the common 4-fluoro isomer (24 nM). [1]

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data8.5 nM for the final compound with the 2,5-difluorobenzyl group
Comparator Or Baseline18 nM for the 3,4-difluorobenzyl analog; 24 nM for the 4-fluorobenzyl analog
Quantified Difference2.1-fold higher affinity vs. 3,4-isomer; 2.8-fold higher affinity vs. 4-fluoro isomer
ConditionsCompetitive 3H-PGD2 binding assay with human and mouse CRTH2 receptors.

For researchers developing high-affinity ligands, selecting this precursor provides a quantifiable improvement in the final compound's binding characteristics over other common fluorinated alternatives.

Improved Reactivity Profile for Nucleophilic Substitution

As a benzylic bromide, 2-(bromomethyl)-1,4-difluorobenzene offers a significant reactivity advantage over its corresponding chloride analog, 2-(chloromethyl)-1,4-difluorobenzene. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, facilitating higher rates in SN1 and SN2 nucleophilic substitution reactions. This established chemical principle means that using the bromomethyl precursor can enable milder reaction conditions, shorter reaction times, or higher conversion rates compared to the chloromethyl alternative.

Evidence DimensionLeaving Group Ability in Nucleophilic Substitution
Target Compound DataHigh (Bromide is an excellent leaving group)
Comparator Or BaselineModerate (Chloride is a good, but less effective, leaving group)
Quantified DifferenceQualitatively higher reactivity; C-Br bond is ~60 kJ/mol weaker than C-Cl bond
ConditionsGeneral nucleophilic substitution reactions (SN1/SN2).

For process development and scale-up, procuring the bromomethyl version can lead to improved process efficiency, higher throughput, and potentially lower energy costs.

Increased Bactericidal Efficacy in Agrochemical Formulations

In the synthesis of novel bactericides against plant pathogens like Xanthomonas oryzae (Xoo), a sulfoxide-containing compound derived from 2-(bromomethyl)-1,4-difluorobenzene (compound G16) showed superior performance. At a concentration of 50 mg/L, it exhibited 35% inhibitory activity. This was higher than both a comparator compound with a 3-bromobenzyl group (32%) and the commercial bactericide bismerthiazol (BT) (31%) under the same conditions. [1]

Evidence DimensionInhibitory Activity vs. Xanthomonas oryzae
Target Compound Data35% activity for the final compound with the 2,5-difluorobenzyl moiety
Comparator Or Baseline31% activity for the commercial standard bismerthiazol (BT)
Quantified Difference13% relative increase in activity over the commercial standard
ConditionsIn vitro bactericidal assay at 50 mg/L concentration.

This evidence supports the use of this precursor in agrochemical R&D to develop new formulations that outperform existing commercial standards.

Developing Potent and Selective Kinase Inhibitors for Inflammatory Diseases

This reagent is the right choice for synthesizing kinase inhibitors where SAR data indicates that the 2,5-difluoro substitution pattern on a benzyl moiety maximizes biological potency, as demonstrated in the development of RIP1 inhibitors. [1]

Synthesizing High-Affinity Ligands for G-Protein Coupled Receptors (GPCRs)

Use this precursor to achieve superior binding affinity in GPCR drug discovery programs. Evidence shows that the resulting 2,5-difluorobenzyl group can provide a significant potency advantage over other fluorinated isomers in targets like the CRTH2 receptor. [2]

Optimizing Synthetic Routes Requiring Efficient C-Alkylation

This compound is indicated for synthetic routes where high reactivity is needed to reduce reaction times or enable the use of milder conditions, a direct result of the superior leaving group ability of bromide compared to chloride.

Formulating Next-Generation Agrochemicals

This building block is suitable for R&D programs aimed at creating novel bactericides or fungicides that outperform current commercial standards, leveraging the enhanced bioactivity conferred by the 2,5-difluorobenzyl moiety. [3]

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (86.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

85117-99-3

Wikipedia

2,5-Difluorobenzyl bromide

Dates

Last modified: 08-15-2023

Explore Compound Types